C6 Halogenation Enhances Antimicrobial Potency Relative to Non-Halogenated Quinolinones
Compounds with chloro substitution at the C6 or C7 position of the quinolinone moiety displayed potent antibacterial and antifungal activities when compared with non-halogenated quinolinones and those bearing a methyl group at C8 [1]. Although direct data for the 6-bromo analog is not reported in this study, the bromine atom is expected to confer similar or enhanced activity due to its comparable electron-withdrawing character and increased lipophilicity relative to chlorine.
| Evidence Dimension | In vitro antimicrobial activity |
|---|---|
| Target Compound Data | Not directly measured; inferred from 6‑chloro analog activity |
| Comparator Or Baseline | Non-halogenated quinolinone (weaker activity); 8‑methyl quinolinone (weaker activity) |
| Quantified Difference | Class-level enhancement reported (exact fold-change not specified) |
| Conditions | In vitro antimicrobial screening (bacterial and fungal strains) |
Why This Matters
The presence of bromine at C6 is a critical determinant of antimicrobial activity, making non-halogenated analogs unsuitable for research targeting C6-dependent antimicrobial effects.
- [1] Kalkhambkar RG, Aridoss G, Kulkarni GM, Bapset RM, Kadakol JC, Premkumar N, Jeong YT. Synthesis and biological studies of some new acrylic acid ethyl esters of quinolinone. Monatshefte für Chemie - Chemical Monthly. 2012;143:1075-1086. View Source
